(-)-Daturataturin A: A Technical Guide on Natural Sources, Isolation, and Pharmacological Profiling
(-)-Daturataturin A: A Technical Guide on Natural Sources, Isolation, and Pharmacological Profiling
Executive Summary
(-)-Daturataturin A is a highly oxygenated C28 steroidal lactone (withanolide glycoside) that has garnered significant attention in natural product chemistry and drug development. Characterized by its complex ergostane-based skeleton, this compound exhibits profound anti-inflammatory, anti-proliferative, and cytotoxic properties. This technical whitepaper provides an authoritative, step-by-step guide to its botanical sourcing, polarity-guided isolation protocols, and the molecular mechanisms governing its pharmacological efficacy.
Botanical Origins and Natural Sources
(-)-Daturataturin A is synthesized within the Solanaceae family. It was initially isolated and structurally elucidated from the methanolic extract of the fresh aerial parts of Datura tatura L.1.
Historically, the flowers of Datura species were the primary focus for medicinal extraction. However, due to their short flowering season and low overall yield, modern extraction paradigms have shifted. Recent ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) profiling has demonstrated that the non-flowering parts—specifically the leaves and seeds of Datura metel L.—serve as highly sustainable, high-yield natural sources for withanolides, including (-)-Daturataturin A 2.
Phytochemical Profiling & Structural Significance
Chemically defined as (22R)-7α, 27-dihydroxy-1-oxowitha-2, 5, 24-trienolide 27-O-β-D-glucopyranoside, (-)-Daturataturin A features a six-membered δ-lactone heterocycle functionalized at C-22 and C-26. The presence of the β-D-glucopyranoside moiety significantly enhances its hydrophilicity compared to aglycone withanolides. This structural duality (a lipophilic steroidal backbone coupled with a polar sugar moiety) necessitates precise polarity adjustments during chromatographic isolation to prevent co-elution with highly polar plant tannins or highly lipophilic waxes.
Standardized Isolation and Purification Protocol
To achieve the >98% purity required for rigorous pharmacological assays, the isolation of (-)-Daturataturin A relies on a polarity-guided fractionation strategy. This protocol functions as a self-validating system, progressively narrowing chemical complexity based on molecular size and dielectric constant.
Step 1: Primary Extraction (Maceration & Ultrasonication)
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Pulverize dried biomass (seeds or leaves of D. metel L.) into a fine powder.
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Subject the powder to ultrasonication-assisted extraction using 100% Methanol for 30 minutes.
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Causality: Methanol is selected due to its high dielectric constant, which efficiently penetrates the plant matrix and solubilizes both the polar glycosidic moieties and the lipophilic steroidal backbone of the withanolides 3.
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Concentrate the extract under reduced pressure at 37°C to prevent thermal degradation of the lactone ring.
Step 2: Liquid-Liquid Partitioning (Defatting & Enrichment)
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Suspend the crude methanolic extract in deionized water.
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Partition successively with Hexane, Chloroform (CHCl3), and Ethyl Acetate (EtOAc).
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Causality: This step acts as a self-validating chemical filter. Hexane removes highly lipophilic waxes and chlorophylls. The target withanolide glycosides, possessing intermediate-to-high polarity, selectively partition into the EtOAc fraction, effectively isolating them from highly polar sugars left in the aqueous phase.
Step 3: Chromatographic Fractionation (Silica & Size Exclusion)
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Load the active EtOAc fraction onto a normal-phase Silica Gel column, eluting with a gradient of CHCl3-MeOH.
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Pool the active fractions and further resolve them using Sephadex LH-20 chromatography (eluted with MeOH).
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Causality: Sephadex LH-20 operates via size-exclusion and weak adsorption, stripping away residual polymeric polyphenols and concentrating the monomeric steroidal glycosides.
Step 4: Preparative HPLC (Final Resolution)
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Achieve final purification via Preparative High-Performance Liquid Chromatography (Prep-HPLC) using an Octadecyl silica (ODS/C18) column.
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Utilize a mobile phase gradient of Acetonitrile and Water containing 0.1% formic acid.
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Causality: Formic acid suppresses the ionization of residual silanol groups on the C18 stationary phase, ensuring sharp, symmetrical peaks. The target compound is collected, and its purity (>98%) is validated via UPLC-Q-TOF-MS/MS.
Fig 1: Step-by-step isolation workflow of (-)-Daturataturin A from Datura biomass.
Mechanistic Pathway & Pharmacological Relevance
(-)-Daturataturin A exhibits profound biological activities, establishing it as a high-value target for drug development.
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Autophagy Induction via PI3K-Akt-mTOR Inhibition: Recent evaluations utilizing human immortalized keratinocytes (HaCaT cells)—a standard model for the epidermal proliferative state seen in psoriasis—demonstrated that (-)-Daturataturin A induces cellular senescence and cell cycle arrest by triggering autophagy. Mechanistically, it acts as a negative regulator of the PI3K-Akt-mTOR signaling axis. By inhibiting PI3K, it prevents the downstream phosphorylation of Akt, which in turn suppresses mTOR (a classical inhibitor of autophagy). This blockade relieves the inhibition on autophagosome formation, thereby resolving hyperproliferation and inflammation 4.
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Cytotoxicity and Immunosuppression: The compound demonstrates significant cytotoxic activity against specific human cancer cell lines, including SW-620 (colon cancer) and MDA-MB-435 (melanoma).
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Macrophage Modulation: In LPS-stimulated RAW 264.7 murine macrophages, (-)-Daturataturin A significantly inhibits nitrite (NO) production, underscoring its potential as a targeted anti-inflammatory therapeutic 5.
Fig 2: (-)-Daturataturin A induces autophagy via PI3K-Akt-mTOR pathway inhibition.
Quantitative Data Summaries
Table 1: Quantitative Distribution of Withanolides in Datura metel L.
| Plant Part | Total Withanolide Content (ng/g) | Relative (-)-Daturataturin A Yield Potential |
|---|---|---|
| Leaves | 155,640.0 | High |
| Seeds | Moderate-High | High |
| Roots | 14,839.8 | Low |
Table 2: Pharmacological Activity Profile of (-)-Daturataturin A
| Biological Target / Cell Line | Observed Bioactivity | Mechanistic Action |
|---|---|---|
| HaCaT (Human Keratinocytes) | Autophagy Induction | PI3K-Akt-mTOR pathway inhibition |
| MDA-MB-435 (Melanoma) | Cytotoxicity | Apoptosis / Cell cycle arrest |
| SW-620 (Colon Cancer) | Cytotoxicity | Apoptosis / Cell cycle arrest |
| RAW 264.7 (Murine Macrophages) | Anti-inflammatory | Inhibition of nitrite (NO) production |
References
- New Withanolides, Daturataturins A and B from Datura tatura L.
- UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L.
- Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats.
- Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway.
- New anti-inflammatory withanolides from the leaves of Datura metel L.
Sources
- 1. New Withanolides, Daturataturins A and B from Datura tatura L. [jstage.jst.go.jp]
- 2. UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New anti-inflammatory withanolides from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
